Lipophilicity and Hydrogen-Bond Topology: Carbothioamide vs. Carboxamide Analog
The target compound possesses a carbothioamide terminus (XLogP3-AA = 0.7, 4 H-bond acceptors, 1 H-bond donor, TPSA = 106 Ų) [1]. The closest commercially available analog, 4-(1,3-thiazol-2-yl)piperazine-1-carboxamide (CAS 856844-49-0, C₈H₁₂N₄OS, MW 212.27), features an amide oxygen in place of the thioamide sulfur. Sulfur-for-oxygen substitution in amides typically raises logP by 0.7–1.0 units and replaces a hard H-bond acceptor (oxygen) with a softer, more polarizable sulfur atom that preferentially interacts with thiophilic metal ions (e.g., Cu²⁺, Fe²⁺, Zn²⁺). This shift can increase passive permeability while simultaneously reducing aqueous solubility, altering both oral absorption and target metalloenzyme engagement profiles.
| Evidence Dimension | Lipophilicity (XLogP3-AA) and H-bond topology |
|---|---|
| Target Compound Data | XLogP3-AA = 0.7; HBA = 4 (including thioamide S); HBD = 1; TPSA = 106 Ų [1] |
| Comparator Or Baseline | 4-(1,3-Thiazol-2-yl)piperazine-1-carboxamide (CAS 856844-49-0, C₈H₁₂N₄OS, MW 212.27). Computed XLogP3-AA not available in public databases; estimated ΔlogP ≈ −0.7 to −1.0 relative to carbothioamide. HBA = 3 (amide O); HBD = 1. |
| Quantified Difference | Estimated ΔlogP ≈ +0.7 to +1.0 (carbothioamide more lipophilic); HBA count differs (4 vs. 3); TPSA difference reflects replacement of sulfur (S contributes ~41 Ų) with oxygen (~26 Ų) in the terminal group. |
| Conditions | Computed properties from PubChem (XLogP3 version 2025.09.15) [1]. Comparator data are inferred from known sulfur-oxygen substituent effects in amide/thioamide series. |
Why This Matters
Higher lipophilicity and the presence of a soft sulfur H-bond acceptor can directly influence blood-brain barrier penetration and metalloenzyme binding, making the carbothioamide essential for CNS-targeted fragment libraries or Zn²⁺-dependent enzyme screens where the carboxamide analog would be suboptimal.
- [1] PubChem. 4-(1,3-Thiazol-2-yl)piperazine-1-carbothioamide, CID 20117496. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1016764-07-0 View Source
